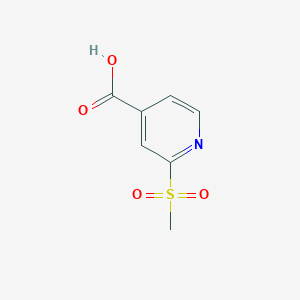
2-(Methylsulfonyl)-4-pyridinecarboxylic acid
Vue d'ensemble
Description
“2-(Methylsulfonyl)-4-pyridinecarboxylic acid” is a chemical compound. However, there is limited information available about this specific compound. It’s important to note that compounds with a methylsulfonyl group are often used in the field of medicine and biology due to their unique chemical properties123.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “2-(Methylsulfonyl)-4-pyridinecarboxylic acid”. However, the synthesis of similar compounds often involves the use of a sulfonyl chloride or a sulfonyl anhydride as a sulfonylating agent45.Molecular Structure Analysis
The molecular structure of “2-(Methylsulfonyl)-4-pyridinecarboxylic acid” is not readily available. However, compounds with a methylsulfonyl group typically have a sulfur atom bonded to a carbon atom, with two oxygen atoms also bonded to the sulfur6.Chemical Reactions Analysis
There is no specific information available on the chemical reactions of “2-(Methylsulfonyl)-4-pyridinecarboxylic acid”. However, compounds with a methylsulfonyl group can undergo a variety of chemical reactions, including oxidation and reduction78.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Methylsulfonyl)-4-pyridinecarboxylic acid” are not readily available. However, compounds with a methylsulfonyl group typically have a high polarity and thermal stability1210.Applications De Recherche Scientifique
Environmental Degradation and Fate
- PFASs, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), have been studied for their persistence and degradation mechanisms in the environment. Microbial degradation pathways, defluorination potential, and the identification of novel degradation intermediates have been areas of interest in understanding the environmental fate of these compounds (Liu & Avendaño, 2013).
Health Risks and Bioaccumulation
- Reviews on the bioaccumulation and health risks posed by PFASs, including PFCAs and PFSAs, have highlighted concerns over their persistence, potential for accumulation in living organisms, and the implications for environmental and human health. Research has focused on understanding the bioaccumulation potential of these compounds, comparing them to regulatory criteria and persistent lipophilic compounds (Conder et al., 2008).
Treatment and Removal Technologies
- Innovative treatment technologies for removing PFAS compounds from water have been critically reviewed, with a focus on adsorption processes, and the challenges in adsorbent regeneration. This review sheds light on the effectiveness of various adsorbents in removing both long- and short-chain PFASs from aqueous solutions (Gagliano et al., 2019).
Regulatory and Safety Considerations
- The regulatory landscape and safety considerations regarding PFASs and their alternatives have been discussed, with reviews summarizing the current knowledge on environmental releases, persistence, and exposure risks. This includes a call for further research and cooperation among stakeholders to generate missing data for meaningful risk assessments of fluorinated alternatives (Wang et al., 2013).
Safety And Hazards
The safety and hazards of “2-(Methylsulfonyl)-4-pyridinecarboxylic acid” are not known. However, compounds with a methylsulfonyl group can cause skin irritation, serious eye irritation, and respiratory irritation1112.
Orientations Futures
There is no specific information available on the future directions of “2-(Methylsulfonyl)-4-pyridinecarboxylic acid”. However, research into compounds with a methylsulfonyl group is ongoing, with potential applications in the fields of medicine, biology, and environmental science13.
Please note that the information provided is based on the available data and may not be fully accurate or complete. For more detailed information, further research and experimental studies are needed.
Propriétés
IUPAC Name |
2-methylsulfonylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)6-4-5(7(9)10)2-3-8-6/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTWSIYWXZCTEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700181 | |
| Record name | 2-(Methanesulfonyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonyl)-4-pyridinecarboxylic acid | |
CAS RN |
1007802-68-7 | |
| Record name | 2-(Methanesulfonyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















